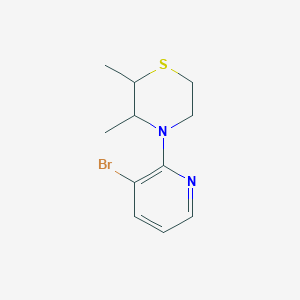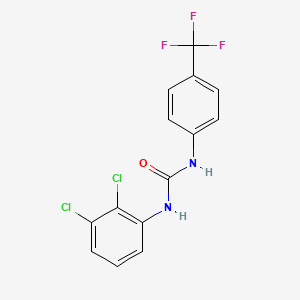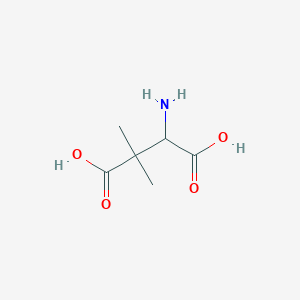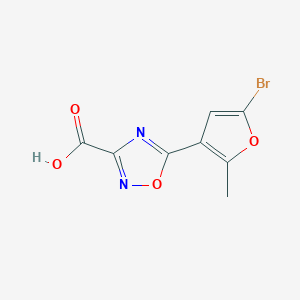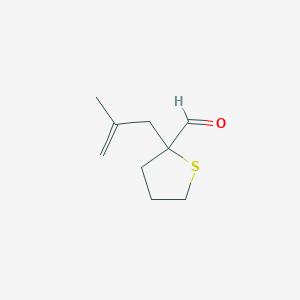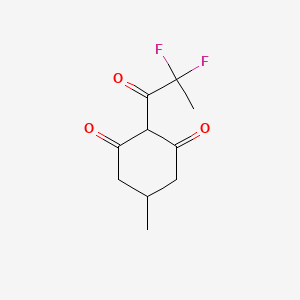
2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione is an organic compound characterized by the presence of a difluoropropanoyl group attached to a methylcyclohexane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione typically involves the introduction of the difluoropropanoyl group to the cyclohexane-1,3-dione structure. One common method involves the reaction of 2,2-difluoropropanoyl chloride with 5-methylcyclohexane-1,3-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The difluoropropanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoropropanoyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The difluoropropanoyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates and disrupting normal biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropane: A simpler compound with similar fluorinated properties.
2,2-Difluoropropanol: Contains a hydroxyl group instead of the acyl group.
2,2-Difluoropropanoyl chloride: A precursor used in the synthesis of 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione.
Uniqueness
This compound is unique due to its combination of a difluoropropanoyl group with a cyclohexane-1,3-dione structure. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12F2O3 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12F2O3/c1-5-3-6(13)8(7(14)4-5)9(15)10(2,11)12/h5,8H,3-4H2,1-2H3 |
InChI Key |
QMHUWYNYSDCCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C(=O)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


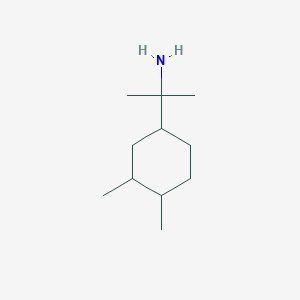
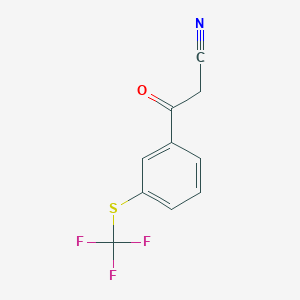
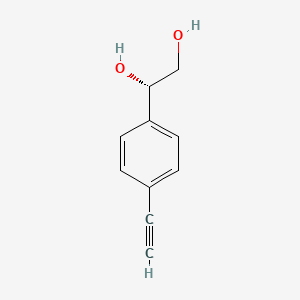
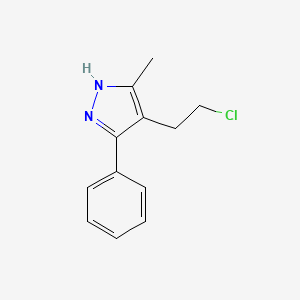
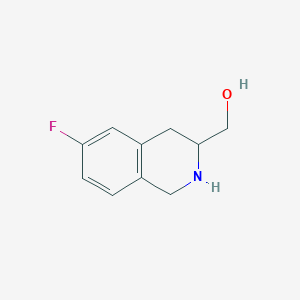
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
